molecular formula C12H13BrN2 B14847257 2-Amino-6-bromo-3-propylquinoline

2-Amino-6-bromo-3-propylquinoline

Cat. No.: B14847257
M. Wt: 265.15 g/mol
InChI Key: YXCBMBAGOSSPFF-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-propylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound, with the molecular formula C12H13BrN2, features a quinoline core substituted with an amino group at position 2, a bromine atom at position 6, and a propyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-3-propylquinoline can be achieved through various classical and modern synthetic methods. Some of the well-known classical methods include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods typically involve the cyclization of appropriate precursors under acidic or basic conditions, often in the presence of catalysts.

Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromo-3-propylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

2-Amino-6-bromo-3-propylquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target molecule involved .

Comparison with Similar Compounds

    2-Aminoquinoline: Lacks the bromine and propyl substituents, making it less hydrophobic.

    6-Bromoquinoline: Lacks the amino and propyl groups, affecting its reactivity and biological activity.

    3-Propylquinoline: Lacks the amino and bromine groups, altering its chemical properties.

Uniqueness: 2-Amino-6-bromo-3-propylquinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the amino group enhances its ability to form hydrogen bonds, the bromine atom increases its reactivity in substitution reactions, and the propyl group affects its hydrophobicity and overall molecular interactions .

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

6-bromo-3-propylquinolin-2-amine

InChI

InChI=1S/C12H13BrN2/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14/h4-7H,2-3H2,1H3,(H2,14,15)

InChI Key

YXCBMBAGOSSPFF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1)Br)N

Origin of Product

United States

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